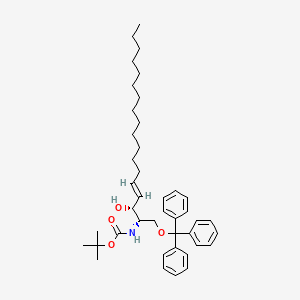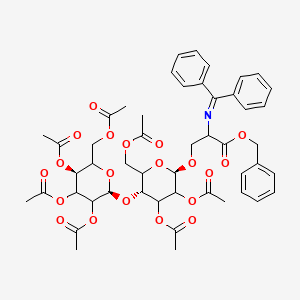
N-Diphenylmethylene-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester is a complex organic compound that features a combination of aromatic, carbohydrate, and amino acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester typically involves multiple steps:
Protection of Functional Groups: The hydroxyl groups of the lactosyl moiety are protected using acetyl groups to prevent unwanted reactions.
Formation of the Serine Derivative: L-serine is modified to introduce the diphenylmethylene group.
Coupling Reaction: The protected lactosyl derivative is coupled with the modified serine derivative under specific conditions, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Deprotection: The acetyl groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the serine moiety.
Reduction: Reduction reactions could target the ester or the diphenylmethylene group.
Substitution: Substitution reactions might occur at the aromatic rings or the carbohydrate moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution could involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Glycobiology: Studied for its interactions with proteins and other biomolecules.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a drug candidate or a drug delivery agent.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Materials Science: Explored for its potential in creating novel materials with unique properties.
Biotechnology: Utilized in the development of biotechnological applications.
Mechanism of Action
The mechanism of action of N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-Diphenylmethylene-L-serine, Benzyl Ester: Lacks the lactosyl moiety, making it less complex.
O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester: Lacks the diphenylmethylene group, affecting its chemical properties.
Uniqueness
N-Diphenylmethylene-O-(2,3,6,2’,3’,4’,6’-hepta-O-acetyl-beta-D-lactosyl)-L-serine, Benzyl Ester is unique due to its combination of aromatic, carbohydrate, and amino acid components, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.
Properties
IUPAC Name |
benzyl 2-(benzhydrylideneamino)-3-[(2R,5R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H55NO20/c1-27(51)59-25-38-41(63-29(3)53)43(64-30(4)54)46(67-33(7)57)49(69-38)70-42-39(26-60-28(2)52)68-48(45(66-32(6)56)44(42)65-31(5)55)62-24-37(47(58)61-23-34-17-11-8-12-18-34)50-40(35-19-13-9-14-20-35)36-21-15-10-16-22-36/h8-22,37-39,41-46,48-49H,23-26H2,1-7H3/t37?,38?,39?,41-,42+,43?,44?,45?,46?,48+,49-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDQXMFONKFJMH-MFYMRPFGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H](C(C([C@@H](O1)OCC(C(=O)OCC2=CC=CC=C2)N=C(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)O[C@H]5C(C([C@H](C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H55NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675867 |
Source


|
| Record name | Benzyl 3-{[(2R,5R)-3,4-bis(acetyloxy)-6-[(acetyloxy)methyl]-5-({(2S,5S)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl}oxy)oxan-2-yl]oxy}-2-[(diphenylmethylidene)amino]propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
978.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337903-59-0 |
Source


|
| Record name | Benzyl 3-{[(2R,5R)-3,4-bis(acetyloxy)-6-[(acetyloxy)methyl]-5-({(2S,5S)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl}oxy)oxan-2-yl]oxy}-2-[(diphenylmethylidene)amino]propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (3S,4R,5S,6R)-5-acetamido-2-chloro-4-phenylmethoxy-3-phenylsulfanyl-6-[(1S,2S)-1,2,3-tris(phenylmethoxy)propyl]oxane-2-carboxylate](/img/structure/B561868.png)
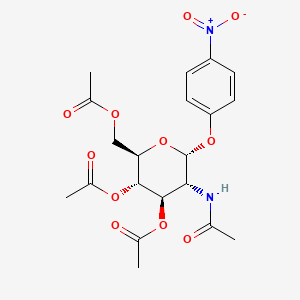
![(3S,7S,8S,12Z,15S,16E)-3,7,15-Tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B561874.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-1-hydroxy-4,4,6,8,12,16-hexam](/img/structure/B561875.png)
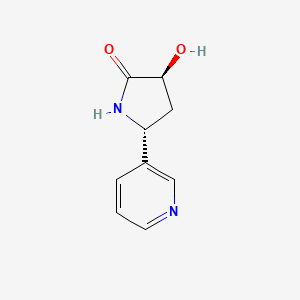
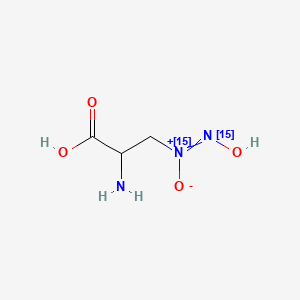
![(2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561878.png)
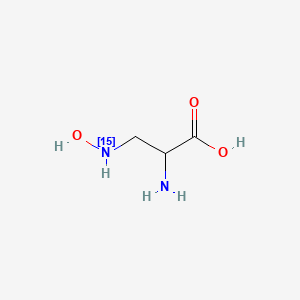
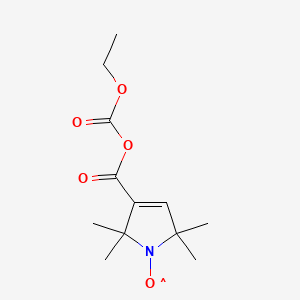
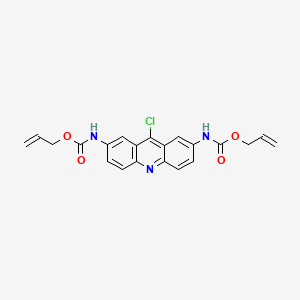
![8,9,10,18-Tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B561883.png)
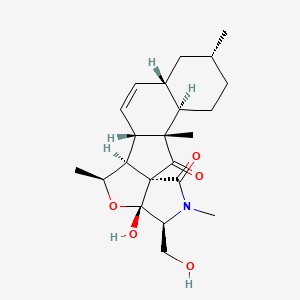
![[N-(2-Maleimidoethyl]ethylenediamine-N,N,N',N'-tetraacetic Acid, Monoamide, Technical Grade](/img/structure/B561889.png)
